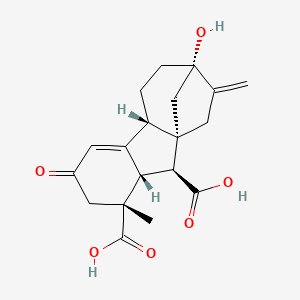
Gibberellin A29-catabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A29-catabolite is a C19-gibberellin.
Wissenschaftliche Forschungsanwendungen
Metabolism and Localization
Research indicates that Gibberellin A29-catabolite is primarily found in the testa (seed coat) of seeds from Pisum sativum (pea) during the maturation process. Studies utilizing stable isotope-labeled gibberellins have shown that Gibberellin A20 is converted to Gibberellin A29 in cotyledons, which is then transported to the testa where it is metabolized into this compound. During seed desiccation and germination, this catabolite is transferred from the testa into the embryo .
Key Findings on Metabolism
- Maximal Levels : Endogenous Gibberellin A29 reaches a peak concentration around 10 μg/seed approximately 27 days post-anthesis before declining significantly in mature seeds .
- Metabolic Pathways : The metabolic process involves converting Gibberellin A29 into various metabolites, although the specific physiological functions of these metabolites, including this compound, remain less understood .
Physiological Roles
Despite its presence during critical developmental stages, current evidence suggests that this compound does not play a direct role in seed germination or early seedling growth. Instead, it may serve as a metabolic intermediate or a storage form that can be further processed into active gibberellins as needed during later growth stages .
Agricultural Applications
The understanding of gibberellins, including their catabolites like this compound, has significant implications for agriculture:
- Growth Regulation : Manipulating gibberellin levels can enhance crop yields by promoting stem elongation and improving overall plant stature. This is particularly useful in cereal crops where height can influence harvestability.
- Seed Dormancy and Germination : By understanding gibberellin metabolism, agricultural practices can be optimized to break seed dormancy more effectively or synchronize germination times for better crop management.
- Biotechnological Advances : Genetic engineering approaches targeting gibberellin biosynthesis pathways could lead to the development of crop varieties with desirable traits such as increased size or improved resistance to environmental stressors .
Case Studies
- Pea Seed Development : In Pisum sativum, studies have demonstrated how manipulating gibberellin levels affects seed maturation and germination rates. The role of this compound was highlighted as part of the metabolic pathway influencing these processes .
- Cereal Crops : Research has shown that increased gibberellin activity can lead to taller plants with improved yield potential. Understanding the balance between active gibberellins and their catabolites like this compound is crucial for optimizing growth conditions in crops like wheat and barley .
Eigenschaften
CAS-Nummer |
76040-29-4 |
|---|---|
Molekularformel |
C19H22O6 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
(1S,2S,3S,4R,9R,12S)-12-hydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-6-18-8-19(9,25)4-3-12(18)11-5-10(20)7-17(2,16(23)24)13(11)14(18)15(21)22/h5,12-14,25H,1,3-4,6-8H2,2H3,(H,21,22)(H,23,24)/t12-,13+,14+,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
CFYSKMXAQIWPNE-SBECISRQSA-N |
SMILES |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Isomerische SMILES |
C[C@]1(CC(=O)C=C2[C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(CC(=O)C=C2C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















